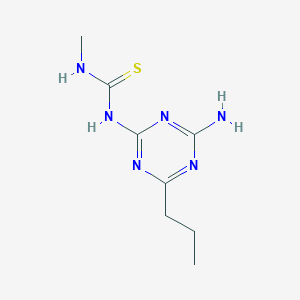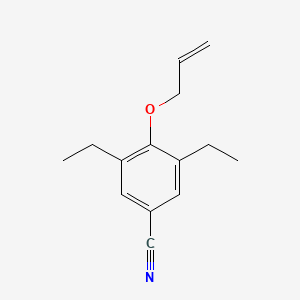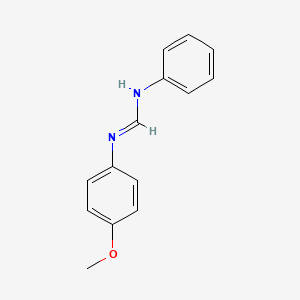
4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an anthracene core substituted with amino, anilinophenoxy, and hydroxy groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of appropriate precursors under high-temperature conditions.
Introduction of Functional Groups: The amino, anilinophenoxy, and hydroxy groups are introduced through various substitution reactions. For example, the amino group can be introduced via nitration followed by reduction, while the anilinophenoxy group can be added through a nucleophilic aromatic substitution reaction.
Final Assembly: The final compound is assembled by coupling the functionalized anthracene core with the remaining substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents being introduced. For example, nucleophilic aromatic substitution may require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinazolinone Derivatives: Exhibits a broad spectrum of pharmacological activities.
4-Aminocoumarin Derivatives: Used in organic synthesis and have various biological applications.
Uniqueness
4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione stands out due to its unique combination of functional groups and the anthracene core. This structure provides distinct chemical reactivity and potential for diverse applications, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
106872-12-2 |
|---|---|
Formule moléculaire |
C26H18N2O4 |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
4-amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O4/c27-20-14-21(32-17-12-10-16(11-13-17)28-15-6-2-1-3-7-15)26(31)23-22(20)24(29)18-8-4-5-9-19(18)25(23)30/h1-14,28,31H,27H2 |
Clé InChI |
MLGWETIJADDDMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=CC=CC=C5C4=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)

![1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol](/img/structure/B14339451.png)


![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)


![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)



